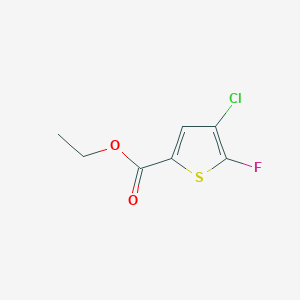![molecular formula C13H7FN2O2 B13660599 6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)
6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an amino group at the 6th position and a fluorine atom at the 9th position on the benzo[g]isoquinoline-5,10-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 9th position using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The amino group is introduced at the 6th position through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted isoquinoline compounds.
Applications De Recherche Scientifique
6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-9-chlorobenzo[g]isoquinoline-5,10-dione
- 6-Amino-9-bromobenzo[g]isoquinoline-5,10-dione
- 6-Amino-9-iodobenzo[g]isoquinoline-5,10-dione
Uniqueness
Compared to its analogs, 6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C13H7FN2O2 |
|---|---|
Poids moléculaire |
242.20 g/mol |
Nom IUPAC |
6-amino-9-fluorobenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H7FN2O2/c14-8-1-2-9(15)11-10(8)13(18)7-5-16-4-3-6(7)12(11)17/h1-5H,15H2 |
Clé InChI |
KWPLMMIFLLIBLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C=NC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)

![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)
![7-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/no-structure.png)

![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)

![tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13660568.png)
![2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)

![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)
